molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5512204
M. Wt: 238.24 g/mol
InChI Key: YMGCUHGBTMPMCZ-UHFFFAOYSA-N
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Description

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolo[3,4-c]pyridine family, which is known for its biological activities and potential therapeutic applications.

Scientific Research Applications

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

    Medicine: Due to its biological activity, it is being explored for therapeutic applications, including cancer treatment and antimicrobial agents.

    Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing them as potential FGFR inhibitors for cancer therapy . Further optimization of these compounds is expected in the future .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are largely determined by its interactions with various biomolecules. It has been reported that derivatives of 1H-pyrrolo[3,4-b]pyridine, a similar compound, have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that this compound may also interact with these receptors, influencing biochemical reactions.

Cellular Effects

In cellular contexts, this compound may have significant effects on cell function. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interactions with biomolecules such as enzymes. As mentioned earlier, it may interact with FGFRs, leading to inhibition or activation of these enzymes . This could result in changes in gene expression and other downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction could produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.

    2,3-dihydro-1H-pyrrolo[3,4-c]pyridine: Used as a scaffold in the design of various bioactive molecules.

    1H-pyrrolo[3,4-b]quinolin-1-one: Evaluated for its antileishmanial efficacy.

Uniqueness

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific benzyl substitution, which can enhance its biological activity and specificity. This unique structural feature allows it to interact differently with molecular targets compared to other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylpyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGCUHGBTMPMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5.00 g) and N,N-diisopropylethylamine (20.00 mL) in acetone was added benzyl bromide (5.0 mL). The reaction mixture was heated to reflux for 5 h, then cooled to rt and filtered. The filtrate was poured into water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to give the title compound as a brown solid (4.00 g, 50.00%), HPLC: 92.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 239.2 (M+1); 1H NMR (400 MHz, d6-DMSO) δ: 4.92 (s, 2H), 7.26-7.34 (m, 3H), 7.45 (m, 2H), 7.60 (m, 1H), 8.14 (d, J=8.4 Hz, 1H), 8.96 (d, J=10.4 Hz, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50%

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